4-Hydroxycinnoline-3-carboxylic acid (CAS 53512-17-7), which exists in tautomeric equilibrium with 4-oxo-1,4-dihydrocinnoline-3-carboxylic acid, is a highly specialized nitrogen-rich heterocyclic building block. It is primarily procured as a precursor for the synthesis of advanced cinnoline-based pharmaceuticals, including selective CB2 cannabinoid receptor ligands and collagen prolyl 4-hydroxylase (CP4H) inhibitors [1]. Unlike simpler pyridines or quinolines, the 1,2-diazanaphthalene (cinnoline) core provides distinct hydrogen bonding capabilities and an altered dipole moment, making it an essential scaffold for structure-activity relationship (SAR) optimization and intellectual property (IP) differentiation in drug discovery. Its primary utility lies in its dual functional handles—the C3 carboxylic acid and the C4 hydroxyl/oxo group—which enable straightforward amidation, halogenation, and highly regioselective N1-alkylation in library synthesis.
Substituting 4-hydroxycinnoline-3-carboxylic acid with its closest structural analogs, such as 4-hydroxyquinoline-3-carboxylic acid (kynurenic acid) or 4-hydroxyisoquinoline-3-carboxylic acid, fundamentally alters the biological and physicochemical profile of downstream products. In procurement and synthetic planning, the extra nitrogen atom at the 2-position of the cinnoline ring shifts the tautomeric equilibrium heavily toward the 4-oxo form in aqueous environments, which dictates a strictly N1-directed regioselectivity during alkylation that quinolines do not perfectly mirror. Furthermore, in receptor binding and enzyme inhibition assays, the specific stereoelectronic preorganization of the cinnoline core cannot be replicated by quinolines or isoquinolines, leading to drastic drops in target affinity—such as a nearly 10-fold decrease in CP4H inhibition potency when an isoquinoline is substituted for a cinnoline[1]. Therefore, when a synthetic route or SAR study is optimized for the 1,2-diazanaphthalene scaffold, generic substitution with 1-aza or 2-aza analogs will result in failed target interactions and altered process chemistry.
In comparative studies targeting collagen prolyl 4-hydroxylase (CP4H)—an enzyme critical in fibrotic diseases and cancer metastasis—amides derived from 4-hydroxycinnoline-3-carboxylic acid demonstrate significantly higher potency than their isoquinoline counterparts. Specifically, the glycine amide of 4-hydroxycinnoline-3-carboxylic acid achieved an in vitro IC50 of 0.02 µM against chicken CP4H. In direct contrast, the identically substituted 4-hydroxyisoquinoline-3-carboxylic acid amide yielded an IC50 of 0.19 µM, representing nearly a 10-fold decrease in potency [1].
| Evidence Dimension | In vitro CP4H inhibition (IC50) |
| Target Compound Data | 0.02 µM (glycine amide derivative) |
| Comparator Or Baseline | 4-hydroxyisoquinoline-3-carboxylic acid derivative (0.19 µM) |
| Quantified Difference | ~9.5-fold higher inhibitory potency |
| Conditions | In vitro chicken CP4H assay |
For drug discovery procurement, selecting the cinnoline scaffold over the isoquinoline analog is critical for achieving sub-micromolar potency in CP4H-targeted anti-fibrotic therapies.
4-Hydroxycinnoline-3-carboxylic acid (reacting in its 4-oxo tautomeric form) is a validated precursor for synthesizing highly selective CB2 cannabinoid receptor ligands. When converted to 4-oxo-1,4-dihydrocinnoline-3-carboxamides, the resulting compounds maintain the potent nanomolar affinity typically seen in 4-oxo-1,4-dihydroquinoline-3-carboxamides, while providing an entirely distinct 1,2-diazanaphthalene core. Studies indicate that introducing the additional nitrogen to transition from a quinoline to a cinnoline nucleus does not elicit major detrimental changes in CB2 affinity, allowing researchers to successfully bypass quinoline-based intellectual property and toxicity profiles without sacrificing receptor binding efficacy [1].
| Evidence Dimension | Receptor affinity retention during scaffold hopping |
| Target Compound Data | Maintains high CB2 affinity (comparable to quinoline baselines) |
| Comparator Or Baseline | 4-oxo-1,4-dihydroquinoline-3-carboxamides (benchmark CB2 ligands) |
| Quantified Difference | Equivalent affinity profile with an altered, patentable core structure |
| Conditions | Structure-affinity relationship (SAR) studies on human CB2 receptors |
Procuring this cinnoline building block allows medicinal chemists to generate novel, patentable CB2 ligand libraries with predictable, high-affinity binding comparable to established quinoline benchmarks.
The tautomeric behavior of 4-hydroxycinnoline-3-carboxylic acid provides a distinct processability advantage during combinatorial library generation. When utilizing derivatives of this compound in solid-phase synthesis, N1 and N2-alkylation conditions followed by alkyl migration yield exclusively N1-alkylated products [1]. This predictable regioselectivity contrasts with the mixed N/O-alkylation or N1/N2 mixtures often encountered with other heterocyclic systems, streamlining purification and maximizing the yield of the desired N1-alkyl-4-oxo-1,4-dihydrocinnoline-3-carboxamides.
| Evidence Dimension | Alkylation regioselectivity |
| Target Compound Data | Exclusive N1-alkylated product formation |
| Comparator Or Baseline | Standard mixed N/O or N1/N2 alkylation in generic heterocycles |
| Quantified Difference | 100% N1 regioselectivity post-migration |
| Conditions | Solid-phase synthesis of carboxamide libraries |
Exclusive N1-alkylation eliminates the need for complex chromatographic separation of regioisomers, significantly reducing time and material costs in high-throughput library synthesis.
Driven by its nearly 10-fold superior potency over isoquinoline analogs, 4-hydroxycinnoline-3-carboxylic acid is the optimal starting material for developing amides targeting collagen prolyl 4-hydroxylase (CP4H). It is highly recommended for procurement by medicinal chemistry teams focused on therapies for osteogenesis imperfecta, Ehlers-Danlos syndrome, and cancer metastasis [1].
For research groups looking to develop novel CB2-selective cannabinoid receptor ligands outside of existing quinoline-based patents, this compound serves as the ideal core. Its conversion to 4-oxo-1,4-dihydrocinnoline-3-carboxamides retains the critical pharmacophore required for high-affinity GPCR binding while providing a distinct, patentable structural class [2].
Due to its highly predictable N1-directed regioselectivity during alkylation, this compound is perfectly suited for integration into solid-phase synthesis workflows. It allows for the efficient, high-throughput generation of structurally diverse 1,2-diazanaphthalene libraries without the yield losses associated with regioisomer purification [3].